(3S*,4R*)-1-(4-isobutylbenzoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine
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Description
(3S*,4R*)-1-(4-isobutylbenzoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine, commonly known as IBUP, is a chiral compound that belongs to the pyrrolidine class of drugs. It is a potent and selective inhibitor of the norepinephrine transporter (NET) and is used in scientific research to study the role of the NET in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance, showcases the importance of stereoselective processes in developing pharmaceuticals (Fleck et al., 2003).
Heterocyclic Chemistry for Drug Discovery
- Research on 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine for the preparation of novel heterocycles of pharmaceutical interest highlights the role of heterocyclic chemistry in discovering new therapeutic agents (Metwally et al., 2008).
Material Science and Chemistry
- Investigations based on non-covalent interactions in certain thioureas synthesized from isothiocyanate and diamines in tetrahydrofuran demonstrate the importance of understanding molecular interactions for material design (Zhang et al., 2018).
Organometallic Chemistry
- The study of CuI complexes with N,N',S,S' scorpionate ligands and their dimer-monomer equilibria provides insights into the structural aspects of metal-ligand interactions, which are crucial for catalysis and material science applications (Gennari et al., 2008).
Antimicrobial and Antitumor Activities
- Synthesis and evaluation of novel isoxazoline incorporated pyrrole derivatives for their antimicrobial activity demonstrates the potential of heterocyclic compounds in addressing resistance issues in antimicrobial therapy (Kumar et al., 2017).
Properties
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-[4-(2-methylpropyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-6-7-18-13-22(14-19(18)21(4)5)20(23)17-10-8-16(9-11-17)12-15(2)3/h8-11,15,18-19H,6-7,12-14H2,1-5H3/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFDVLZCWUGXRN-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CC=C(C=C2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC=C(C=C2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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